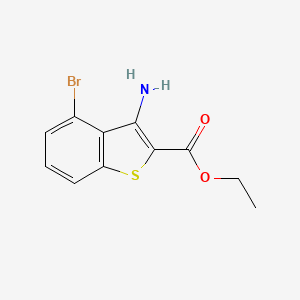
Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate
説明
Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO2S . It has an average mass of 300.172 Da and a monoisotopic mass of 298.961548 Da .
Synthesis Analysis
A simple one-step protocol for the synthesis of 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles was developed . The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate is based on a benzothiophene scaffold, which forms the basic structural fragment of a number of biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate include a one-step protocol from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles .科学的研究の応用
Application 1: Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of biologically active molecules, particularly those with anticancer, anti-inflammatory, and antimicrobial properties .
- Methods of Application : It is typically synthesized through heterocyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
- Results Summary : The synthesized thiophene derivatives exhibit a range of pharmacological properties, with some showing significant inhibitory effects against various microorganisms .
Application 2: Organic Semiconductors
- Application Summary : Thiophene derivatives are integral in the development of organic semiconductors due to their electronic properties .
- Methods of Application : These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Results Summary : The use of thiophene-based molecules has led to advancements in the efficiency and performance of these electronic devices .
Application 3: Corrosion Inhibitors
- Application Summary : The compound serves as a corrosion inhibitor, protecting materials from degradation .
- Methods of Application : It is applied to surfaces or incorporated into materials to prevent oxidative damage .
- Results Summary : The effectiveness of thiophene derivatives in preventing corrosion has been demonstrated in various industrial applications .
Application 4: Synthetic Alkaloids
- Application Summary : Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate is used in the synthesis of indole derivatives, which are prevalent in alkaloids .
- Methods of Application : The synthesis involves complex organic reactions to incorporate the thiophene moiety into the alkaloid structure .
- Results Summary : The resulting indole derivatives exhibit diverse biological activities and are important in the study of natural products and drugs .
Application 5: Anti-Inflammatory Drugs
- Application Summary : The compound is a key precursor in the synthesis of anti-inflammatory drugs .
- Methods of Application : It undergoes further chemical transformations to produce drugs with anti-inflammatory properties .
- Results Summary : These drugs have been effective in reducing inflammation in various clinical settings .
Application 6: Antimicrobial Agents
- Application Summary : Thiophene derivatives, including Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate, are used to create antimicrobial agents .
- Methods of Application : The compound is modified to enhance its interaction with microbial cell walls .
- Results Summary : Studies have shown that these agents can effectively inhibit the growth of bacteria and other pathogens .
Application 7: Anticancer Agents
- Application Summary : This compound is utilized in the synthesis of molecules with potential anticancer activities .
- Methods of Application : It may be involved in the creation of small molecule inhibitors targeting specific cancer cell lines .
- Results Summary : The derivatives have shown activity against various human gastric cancer cells in assays such as the MTT assay .
Application 8: Antiviral Agents
- Application Summary : Derivatives of this compound have been explored for their antiviral properties .
- Methods of Application : They are synthesized and tested against a range of viruses to determine their efficacy .
- Results Summary : Some derivatives have shown inhibitory activity against influenza A and other viruses .
Application 9: Anti-Atherosclerotic Agents
- Application Summary : Thiophene derivatives are used in the synthesis of agents that may have anti-atherosclerotic effects .
- Methods of Application : These agents are designed to target and mitigate the process of atherosclerosis .
- Results Summary : The effectiveness of these agents is evaluated through their impact on atherosclerotic biomarkers .
Application 10: Metal Complexing Agents
- Application Summary : The compound can act as a ligand to form metal complexes .
- Methods of Application : It is used to synthesize complexes with metals, which can have various applications including catalysis .
- Results Summary : The metal complexes formed can exhibit unique properties useful in different chemical processes .
Application 11: Development of Insecticides
- Application Summary : Thiophene derivatives are investigated for their use in developing new insecticides .
- Methods of Application : These compounds are tested for their toxicity against specific insect pests .
- Results Summary : The aim is to develop insecticides that are effective yet have minimal impact on the environment .
Application 12: Synthesis of Indole Derivatives
- Application Summary : The compound is used in the construction of indole derivatives, which are significant in medicinal chemistry .
- Methods of Application : Various synthetic pathways are employed to incorporate the indole core into new compounds .
- Results Summary : Indole derivatives are known for their wide range of biological activities, including anticancer and antimicrobial effects .
将来の方向性
The future directions for research on Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate could involve further exploration of its biological activity, given that benzothiophenes have been found to have antimicrobial, antitumor, antifungal properties, and more . Additionally, novel approaches to the preparation of 2,3-substituted 1-benzothiophenes that combine functional groups of different nature are relevant .
特性
IUPAC Name |
ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCLDGXVIUBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219623 | |
| Record name | Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate | |
CAS RN |
1227954-68-8 | |
| Record name | Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



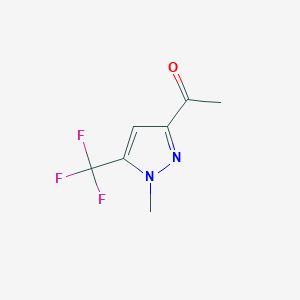
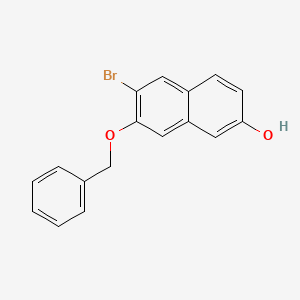
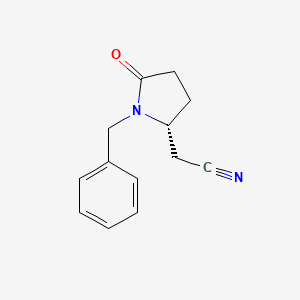
![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)
![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404684.png)
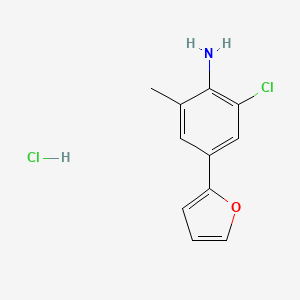
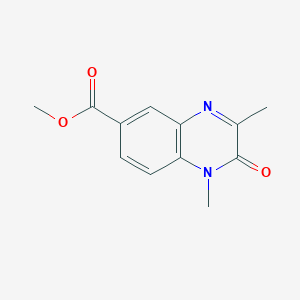
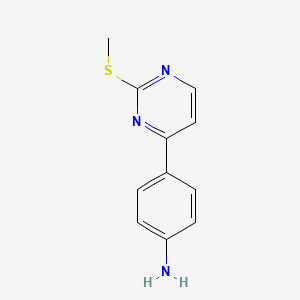
![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)
![1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B1404694.png)
![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)
![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)